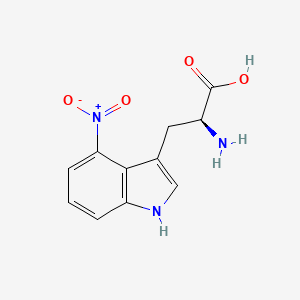
4-Nitrotryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a nitro group attached to the indole ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-nitro-1H-indole.
Amino Acid Formation: The 4-nitro-1H-indole is then subjected to a series of reactions to introduce the amino acid side chain. This often involves the use of protecting groups to ensure selective reactions.
Final Product: The final step involves the deprotection and purification of the desired product, (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid.
Applications De Recherche Scientifique
(s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This can lead to various biological effects, including inhibition of enzymes or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-(4-nitro-1H-indol-3-yl)propanoic acid: Lacks the (s) configuration.
2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid: Has a chloro group instead of a nitro group.
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid: Has a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid makes it unique compared to its analogs. The nitro group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H11N3O4 |
|---|---|
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O4/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(10(6)8)14(17)18/h1-3,5,7,13H,4,12H2,(H,15,16)/t7-/m0/s1 |
Clé InChI |
KKODYMFOTNMKRR-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


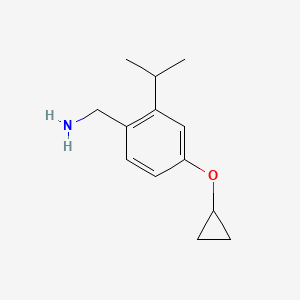
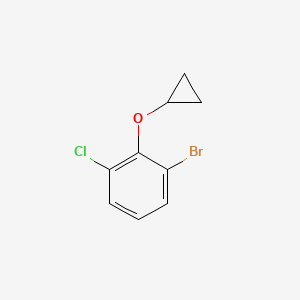
![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)
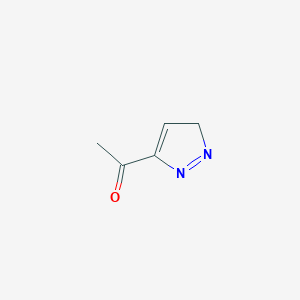
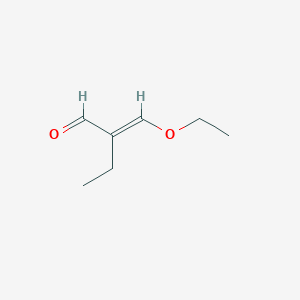
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14803130.png)
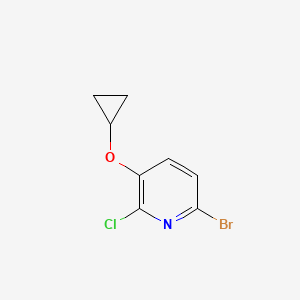
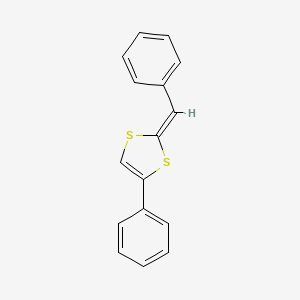
![N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14803144.png)
![(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803156.png)
![3-chloro-N-[1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B14803157.png)
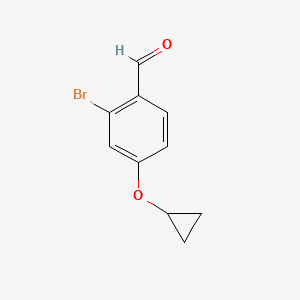
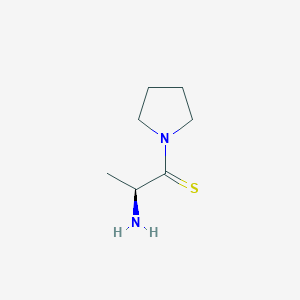
![1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14803172.png)
